molecular formula C18H17ClN2O B156603 Clazolam CAS No. 10171-69-4

Clazolam

Cat. No.: B156603
CAS No.: 10171-69-4
M. Wt: 312.8 g/mol
InChI Key: YAQKGZXXQNKEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clazolam is a chemical compound belonging to the benzodiazepine class, specifically the tetrahydroisoquinobenzodiazepine subclass. It is known for its potent sedative and anxiolytic properties. The molecular formula of this compound is C18H17ClN2O, and it has a molecular weight of approximately 312.8 g/mol . This compound acts as a modulator of the gamma-aminobutyric acid receptor-ionophore complex, which plays a crucial role in its pharmacological effects .

Chemical Reactions Analysis

Types of Reactions: Clazolam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups, such as carbonyl groups, to alcohols.

    Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the benzodiazepine structure, altering its reactivity and pharmacological profile.

Major Products Formed: The major products formed from these reactions include various substituted benzodiazepines with altered pharmacological properties, which can be further studied for their therapeutic potential.

Scientific Research Applications

Clazolam has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of benzodiazepines.

    Biology: Investigated for its effects on gamma-aminobutyric acid receptors and its potential as a modulator of neurotransmitter activity.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Properties

CAS No.

10171-69-4

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3

InChI Key

YAQKGZXXQNKEET-UHFFFAOYSA-N

SMILES

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Canonical SMILES

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

10171-69-4
10243-45-5
7492-29-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clazolam
Reactant of Route 2
Clazolam
Reactant of Route 3
Clazolam
Reactant of Route 4
Reactant of Route 4
Clazolam
Reactant of Route 5
Reactant of Route 5
Clazolam
Reactant of Route 6
Clazolam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.